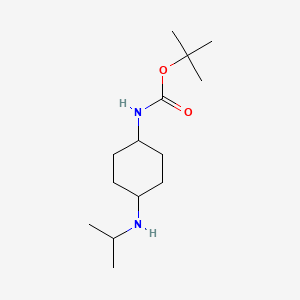

![molecular formula C17H20FN3O4S B2797923 4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride CAS No. 1081836-93-2](/img/structure/B2797923.png)

4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride” is a chemical compound used in various scientific research applications. It has a molecular formula of C17H20FN3O4S . The average mass of the compound is 381.422 Da and the monoisotopic mass is 381.115845 Da .

Molecular Structure Analysis

The compound contains a diazenyl group attached to a benzenesulfonyl fluoride group . It also contains a bis(2-hydroxyethyl)amino group attached to a methylphenyl group . The structure includes a total of 54 bonds, including 32 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H20FN3O4S . The average mass is 381.422 Da and the monoisotopic mass is 381.115845 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications

Fluorinated Polymers for Proton Exchange Membranes

Research has shown that fluorinated compounds similar to the one have been utilized in the development of sulfonated polynaphthalimides, serving as proton exchange membranes (PEMs). These materials are crucial for fuel cell technology, providing high thermal stability, mechanical properties, water uptake, and proton conductivity. Fluorination is noted to improve dimensional stability and reduce methanol permeability, making these materials highly suitable for fuel cell applications (Yang Song et al., 2013).

Polytriazoles with Proton Exchange Properties

Another study focused on synthesizing new fluorinated sulfonated polytriazoles using a diazide monomer, which exhibits high molecular weights, solubility, and thermal stability. These materials, thanks to their structural properties, present potential as proton exchange membranes for energy conversion applications, showcasing high proton conductivities and mechanical properties (Asheesh Singh et al., 2014).

Photopolymerization for Dental Applications

Investigations into novel fluoride-releasing monomers have led to the development of dimethacrylates containing bis(aminodiacetic acid) for dental applications. The synthesis involves starting from bisphenol A derivatives, leading to monomers that release fluoride ions, which are crucial for dental health. This research highlights the role of such compounds in creating dental composites with significant fluoride release and recharge capabilities, alongside maintaining strength and durability (Xiaoming Xu et al., 2005).

Organosoluble and Light-colored Fluorinated Polyimides

Studies have also explored the synthesis of fluorinated polyimides for applications requiring organosolubility and light coloration. These materials are derived from bis(aminophenyl) compounds and have been shown to exhibit desirable properties such as high solubility in polar organic solvents, transparency, and high thermal stability, making them suitable for advanced material applications where these characteristics are essential (Chin‐Ping Yang et al., 2004).

properties

IUPAC Name |

4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-13-12-15(21(8-10-22)9-11-23)4-7-17(13)20-19-14-2-5-16(6-3-14)26(18,24)25/h2-7,12,22-23H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSAGIIQHWPKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040820 |

Source

|

| Record name | Benzenesulfonyl fluoride, 4-[(1E)-2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride | |

CAS RN |

1081836-93-2 |

Source

|

| Record name | Benzenesulfonyl fluoride, 4-[(1E)-2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

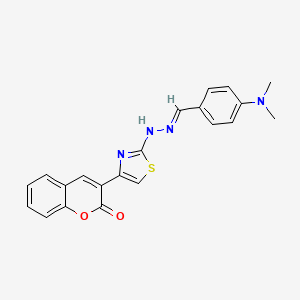

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

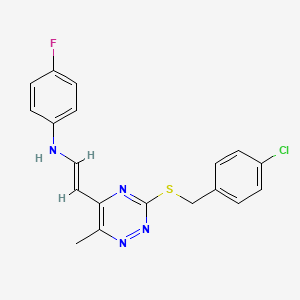

![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)

![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)

![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2797855.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)

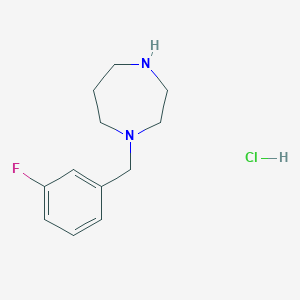

![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)